Cas no 74672-16-5 ((3-Benzylphenyl)methanamine)

(3-Benzylphenyl)methanamine is a benzyl-substituted aromatic amine with the molecular formula C₁₄H₁₅N. This compound features a primary amine functional group attached to a benzyl-substituted phenyl ring, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure allows for further derivatization, enabling the production of more complex molecules such as ligands, catalysts, or bioactive compounds. The benzyl group enhances lipophilicity, potentially improving membrane permeability in drug development. The compound is typically handled under inert conditions due to the reactivity of the primary amine. It is commonly used in research settings for the preparation of specialty chemicals and pharmacologically active agents.
(3-Benzylphenyl)methanamine structure
(3-Benzylphenyl)methanamine structure
Product Name:(3-Benzylphenyl)methanamine
CAS No:74672-16-5
MF:C14H15N
MW:197.275603532791
CID:1039908
PubChem ID:22312794
Update Time:2025-06-09

(3-Benzylphenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (3-Benzylphenyl)methanamine
    • (3-Benzylphenyl)methamine
    • DTXSID90624638
    • UWRXJUJOIDODNO-UHFFFAOYSA-N
    • SCHEMBL922725
    • 74672-16-5
    • 1-(3-Benzylphenyl)methanamine
    • 3-(benzyl)benzyl amine
    • G66921
    • DB-335989
    • Inchi: 1S/C14H15N/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9,11,15H2
    • InChI Key: UWRXJUJOIDODNO-UHFFFAOYSA-N
    • SMILES: NCC1C=CC=C(C=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 197.120449483g/mol
  • Monoisotopic Mass: 197.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26Ų

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Additional information on (3-Benzylphenyl)methanamine

Chemical Profile of (3-Benzylphenyl)methanamine (CAS No. 74672-16-5)

(3-Benzylphenyl)methanamine, with the CAS number 74672-16-5, is a significant organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound, characterized by its benzylphenyl moiety and amine functional group, exhibits a unique set of chemical properties that make it valuable in various synthetic applications.

The molecular structure of (3-Benzylphenyl)methanamine consists of a phenyl ring substituted with a benzyl group at the 3-position, connected to a methylamine moiety. This configuration imparts distinct reactivity and binding capabilities, making it a versatile intermediate in the synthesis of more complex molecules. The presence of both aromatic and aliphatic components in its structure allows for diverse interactions with other chemical entities, facilitating its use in medicinal chemistry and material science.

In recent years, the compound has been explored for its potential applications in drug development. Researchers have been particularly interested in its role as a building block for more intricate pharmacophores. The benzylphenyl group, known for its ability to enhance solubility and metabolic stability, has been incorporated into various drug candidates targeting neurological disorders. Preliminary studies suggest that derivatives of (3-Benzylphenyl)methanamine may exhibit promising effects on enzyme inhibition and receptor binding, making them attractive candidates for further investigation.

The amine functionality of (3-Benzylphenyl)methanamine also plays a crucial role in its reactivity. Amines are well-known for their ability to participate in hydrogen bonding, forming stable interactions with biological targets. This property has been leveraged in the design of novel compounds aimed at modulating biological pathways associated with diseases such as cancer and inflammation. By serving as a scaffold for structure-activity relationship (SAR) studies, this compound has provided valuable insights into the development of more effective therapeutic agents.

Advances in computational chemistry have further enhanced the utility of (3-Benzylphenyl)methanamine in drug discovery. Molecular modeling techniques have allowed researchers to predict how this compound interacts with biological targets at the atomic level. These simulations have been instrumental in optimizing its structure to improve binding affinity and reduce potential side effects. The integration of experimental data with computational predictions has led to a more efficient and targeted approach to drug development.

The synthesis of (3-Benzylphenyl)methanamine has also seen significant advancements, driven by the demand for high-purity compounds in pharmaceutical applications. Modern synthetic methods have enabled the production of this compound with greater efficiency and scalability, ensuring that researchers have access to sufficient quantities for their studies. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to streamline the synthesis process, reducing costs and improving yields.

Furthermore, the environmental impact of producing (3-Benzylphenyl)methanamine has been a focus of recent research. Sustainable chemistry principles have been applied to develop greener synthetic routes that minimize waste and reduce energy consumption. These efforts align with broader industry trends toward environmentally responsible manufacturing practices, ensuring that the production of this compound is both efficient and sustainable.

The future prospects for (3-Benzylphenyl)methanamine are promising, with ongoing research uncovering new potential applications. As our understanding of biological systems continues to expand, so does the potential for this compound to contribute to innovative therapeutic solutions. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide.

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